N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 955618-78-7
VCID: VC11796346
InChI: InChI=1S/C19H20N2O3S2/c1-12(2)26(23,24)14-8-6-13(7-9-14)10-18(22)21-19-16(11-20)15-4-3-5-17(15)25-19/h6-9,12H,3-5,10H2,1-2H3,(H,21,22)
SMILES: CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C#N
Molecular Formula: C19H20N2O3S2
Molecular Weight: 388.5 g/mol

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide

CAS No.: 955618-78-7

Cat. No.: VC11796346

Molecular Formula: C19H20N2O3S2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide - 955618-78-7

Specification

CAS No. 955618-78-7
Molecular Formula C19H20N2O3S2
Molecular Weight 388.5 g/mol
IUPAC Name N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C19H20N2O3S2/c1-12(2)26(23,24)14-8-6-13(7-9-14)10-18(22)21-19-16(11-20)15-4-3-5-17(15)25-19/h6-9,12H,3-5,10H2,1-2H3,(H,21,22)
Standard InChI Key URSAPXWTVALPIQ-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C#N
Canonical SMILES CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C#N

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide, reflecting its cyclopenta[b]thiophene core, cyano substituent, and isopropylsulfonylphenyl acetamide side chain. Common synonyms include:

  • 955618-78-7 (CAS Registry Number)

  • AKOS024942890 (supplier catalog identifier)

  • F2314-0077 (commercial code) .

Molecular Formula and Weight

The molecular formula C₁₉H₂₀N₂O₃S₂ corresponds to a molar mass of 388.5 g/mol, calculated using the PubChem atomic composition algorithm .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number955618-78-7
Molecular FormulaC₁₉H₂₀N₂O₃S₂
Molecular Weight388.5 g/mol
IUPAC NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Structural Characteristics

Core Framework

The molecule comprises a cyclopenta[b]thiophene scaffold, a fused bicyclic system featuring a five-membered cyclopentane ring fused to a thiophene (sulfur-containing heterocycle). The thiophene ring is substituted at the 2-position with a cyano group (-C≡N) and at the 3-position with an acetamide side chain .

Side Chain Architecture

The acetamide moiety is functionalized with a 4-(isopropylsulfonyl)phenyl group. This substituent introduces a sulfonyl (-SO₂-) bridge connecting an isopropyl group (-CH(CH₃)₂) to the phenyl ring, enhancing the molecule's polarity and potential hydrogen-bonding capacity .

Table 2: Structural Features

ComponentDescription
Cyclopenta[b]thiopheneBicyclic core with sulfur at position 1
Cyano group-C≡N at position 3 of the thiophene ring
Acetamide side chain-NH-C(O)-CH₂- linkage to sulfonylphenyl group
Sulfonylphenyl group-SO₂-C₆H₄-CH(CH₃)₂ at the acetamide terminus

Synthesis and Physicochemical Properties

Solubility and Stability

The compound’s log P (octanol-water partition coefficient) is estimated to be moderate (~2–3), suggesting balanced lipophilicity and hydrophilicity. The sulfonyl group enhances water solubility, while the aromatic and cyclopentane components contribute to membrane permeability .

Pharmacological and Research Applications

Biological Target Hypotheses

The structural similarity to kinase inhibitors and protease modulators suggests potential activity against enzyme targets such as:

  • Tyrosine kinases (e.g., EGFR, VEGFR)

  • Cysteine proteases (e.g., cathepsins) .

Experimental Data Limitations

Publicly available data on this compound’s biological activity are sparse. Current research focuses on structural characterization rather than therapeutic validation .

Future Research Directions

Priority Investigations

  • Target identification via high-throughput screening.

  • ADMET profiling (absorption, distribution, metabolism, excretion, toxicity).

  • Structure-activity relationship (SAR) studies to optimize potency.

Synthetic Optimization

Developing scalable synthesis methods and exploring derivatives with modified sulfonyl or cyano groups could enhance bioavailability and target selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator